molecular formula C13H8N2O2S B8622899 5-Isothiocyanato-2-(5-methylfuran-2-yl)-1,3-benzoxazole CAS No. 51299-48-0

5-Isothiocyanato-2-(5-methylfuran-2-yl)-1,3-benzoxazole

Cat. No.: B8622899
CAS No.: 51299-48-0
M. Wt: 256.28 g/mol
InChI Key: JVXYRLHUONKFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanato-2-(5-methylfuran-2-yl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H8N2O2S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

51299-48-0

Molecular Formula

C13H8N2O2S

Molecular Weight

256.28 g/mol

IUPAC Name

5-isothiocyanato-2-(5-methylfuran-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C13H8N2O2S/c1-8-2-4-12(16-8)13-15-10-6-9(14-7-18)3-5-11(10)17-13/h2-6H,1H3

InChI Key

JVXYRLHUONKFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(O2)C=CC(=C3)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.32 g (0.0013 mole) of 5-nitro-2-(5-methyl-2-furyl)benzoxazole and 0.65 g of 10% Pd are suspended in 100 ml of abs. EtOH and hydrogenated at 65 psi over a period of 4 hr. The catalyst is removed and the EtOH evaporated under vacuum yielding a dark brown residue. The residue is dissolved in 150 ml of CHCl3 and added dropwise to the following cold suspension: 1.5 g (0.013 mole) of thiophosgene, 1.3 g (0.013 mole) of calcium carbonate, 150 ml of CHCl3 and 30 ml of water. After the addition is complete the mixture is warmed to room temperature and allowed to stir overnight. The CHCl3 layer is then separated and evaporated to dryness yielding 1.4 g of a light brown solid (43%) mp 110°-121°. This material is then extracted with petroleum ether and the extracts then evaporated yielding a tan solid. This material is recrystallized from petroleum ether yielding 0.540 g of white powder, mp 130°-132° (16%).
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.65 g
Type
catalyst
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
Yield
43%

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